N,N-Diethyl-N'-methyl-1,3-propanediamine

Protein Chromatography Displacer Screening Bioprocessing

N,N-Diethyl-N'-methyl-1,3-propanediamine (DEMPDA, CAS 5459-95-0) is a tertiary diamine compound with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol. It is characterized by a 1,3-propanediamine backbone asymmetrically substituted with two ethyl groups on one nitrogen and a single methyl group on the other, resulting in a unique bifunctional reactivity profile.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 5459-95-0
Cat. No. B1294316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-N'-methyl-1,3-propanediamine
CAS5459-95-0
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCCN(CC)CCCNC
InChIInChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3
InChIKeySMJVVYQWUFKTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS 5459-95-0): A Key Diamine Intermediate for Pharmaceutical and Agrochemical Synthesis


N,N-Diethyl-N'-methyl-1,3-propanediamine (DEMPDA, CAS 5459-95-0) is a tertiary diamine compound with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol . It is characterized by a 1,3-propanediamine backbone asymmetrically substituted with two ethyl groups on one nitrogen and a single methyl group on the other, resulting in a unique bifunctional reactivity profile [1]. This compound is primarily utilized as a versatile building block and intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, owing to its two distinct amine functionalities that enable selective sequential derivatization [2].

Why N,N-Diethyl-N'-methyl-1,3-propanediamine Cannot Be Readily Substituted by Common Diamine Analogs


The molecular architecture of N,N-Diethyl-N'-methyl-1,3-propanediamine presents a specific combination of steric and electronic properties that is not replicated by structurally similar diamines. While compounds like N,N-Diethyl-1,3-propanediamine (C₇H₁₈N₂) or N,N-Dimethyl-1,3-propanediamine (C₅H₁₄N₂) share the same backbone, they lack the crucial mixed N-alkyl substitution pattern—specifically, the presence of both a tertiary amine (diethylamino group) and a secondary amine (methylamino group) on the same molecule . This asymmetric substitution results in two amine sites with markedly different nucleophilicities and steric demands [1]. In applications such as polyurethane catalysis or epoxy curing, this translates to a unique, staged reactivity profile where one site can react preferentially under one set of conditions, leaving the other available for subsequent reactions or for modulating the final polymer network architecture . Generic substitution with a fully tertiary or fully primary/secondary diamine can lead to altered reaction kinetics, lower crosslinking efficiency, and compromised material properties, underscoring the need for precise chemical selection based on quantitative performance data.

Quantitative Differentiation Guide for N,N-Diethyl-N'-methyl-1,3-propanediamine Against Closest Analogs


Enhanced Separation Resolution in Protein Cation-Exchange Chromatography

N,N-Diethyl-N'-methyl-1,3-propanediamine has been identified as a highly effective displacer for the separation of closely related proteins, demonstrating a quantifiable advantage over non-displacement elution methods. In a study published in the Journal of Chromatography A, this compound was used to separate a mixture of ribonuclease A and α-chymotrypsinogen A on a high-performance sepharose SP cation-exchange column, achieving baseline resolution . The quantitative improvement is inferred by comparing the displacement mode to standard salt gradient elution, where such separations are often incomplete under similar loading conditions [1].

Protein Chromatography Displacer Screening Bioprocessing

Differentiated Reactivity in Polyurethane and Epoxy Crosslinking Applications

The compound's unique bifunctional nature—combining a highly reactive secondary amine with a sterically hindered tertiary amine—provides a staged reactivity that is advantageous in curing epoxy resins and catalyzing polyurethane reactions . In contrast, the symmetric analog N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) presents only tertiary amine sites, leading to a more uniform, less controlled catalytic profile [1]. This structural difference is cited by industrial sources as enabling N,N-Diethyl-N'-methyl-1,3-propanediamine to improve the mechanical strength and heat resistance of cured products by facilitating a more organized polymer network .

Polymer Chemistry Epoxy Curing Polyurethane Catalyst

Optimized Lipophilicity Profile for Membrane Permeability in Drug Design

The mixed alkyl substitution on the diamine backbone of N,N-Diethyl-N'-methyl-1,3-propanediamine yields a calculated octanol-water partition coefficient (Log P) of 1.00 . This value is significantly lower than that of the fully ethyl-substituted analog N,N-Diethyl-1,3-propanediamine (calculated Log P ≈ 1.47) and higher than the fully methyl-substituted N,N-Dimethyl-1,3-propanediamine (calculated Log P ≈ -0.1) . This intermediate lipophilicity can be critical for optimizing the pharmacokinetic profile of drug candidates, as it balances membrane permeability with aqueous solubility, a key parameter in achieving oral bioavailability [1].

Medicinal Chemistry Drug Design ADME Properties

High-Value Application Scenarios for Procuring N,N-Diethyl-N'-methyl-1,3-propanediamine


High-Resolution Preparative Protein Chromatography

As established in the chromatographic evidence, N,N-Diethyl-N'-methyl-1,3-propanediamine serves as an effective displacer for separating closely related proteins like ribonuclease A and α-chymotrypsinogen A . Bioprocessing groups developing high-purity, large-scale protein purification protocols should evaluate this compound to replace traditional salt gradients, aiming for increased resolution, higher loading capacity, and improved yield in a single chromatographic step.

Development of CNS-Targeted Pharmaceutical Candidates

The compound's calculated Log P of 1.00 positions it as an ideal building block for incorporating a balanced lipophilic-hydrophilic moiety into drug candidates . Medicinal chemists working on central nervous system (CNS) disorders or other targets where oral bioavailability and blood-brain barrier penetration are critical can use this diamine to fine-tune the ADME properties of lead compounds, offering a quantifiable advantage over more hydrophilic or hydrophobic analogs.

Formulation of Advanced Polyurethane Foams and Epoxy Resins

The bifunctional nature of N,N-Diethyl-N'-methyl-1,3-propanediamine, featuring both a secondary and a tertiary amine, enables staged reactivity in polymer systems . This property is particularly valuable for formulators seeking to develop polyurethane foams with reduced amine emissions or epoxy systems with enhanced crosslink density and mechanical properties. Procuring this specific diamine allows for the design of cure profiles that are unattainable with symmetric tertiary amines like TMPDA.

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